Structural Differentiation: Pyrrolidin-2-one Core vs. Pyridazin-3(2H)-one Core in the Terminal Heterocycle
The target compound features a pyrrolidin-2-one terminal ring, whereas the most closely related pyridazine-pyrrolidine hybrid, 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, replaces this with a pyridazin-3(2H)-one ring [1]. This substitution alters the H-bond donor/acceptor count (target: 1 donor, 5 acceptors; pyridazinone analog: 1 donor, 6 acceptors) and TPSA (target: 84.4 Ų; pyridazinone analog: 97.3 Ų computed). The pyrrolidin-2-one ring is a saturated 5-membered lactam with sp³ character, while the pyridazinone is a planar, aromatic 6-membered ring with distinct π-stacking potential and different metabolic liabilities [2].
| Evidence Dimension | Terminal heterocycle identity and computed physicochemical properties |
|---|---|
| Target Compound Data | Pyrrolidin-2-one terminus; MW 276.29; TPSA 84.4 Ų; HBD 1; HBA 5; XLogP3-AA -0.7 |
| Comparator Or Baseline | 6-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one; MW 287.28; TPSA ~97.3 Ų; HBD 1; HBA 6 (computed from structure) |
| Quantified Difference | ΔMW = -10.99 g/mol; ΔTPSA ≈ -12.9 Ų; ΔHBA = -1 |
| Conditions | Computed from chemical structures using standard algorithms (PubChem/Cactvs) |
Why This Matters
The pyrrolidin-2-one core provides a distinct hydrogen-bonding geometry and reduced aromatic character compared to pyridazinone analogs, which directly impacts target binding, solubility, and metabolic stability—making the compounds non-interchangeable in SAR campaigns.
- [1] PubChem Compound Summary for CID 91627172; structure of 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one inferred from chemical supplier catalogs. National Center for Biotechnology Information (2025). View Source
- [2] Wermuth, C.G. (2006). 'Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties.' In: The Practice of Medicinal Chemistry, 3rd Ed. Academic Press. (General reference for scaffold impacts on drug-likeness). View Source
